An In-Depth Technical Guide on the Physicochemical Properties and Stability of 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine
An In-Depth Technical Guide on the Physicochemical Properties and Stability of 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine
Introduction
Halogenated pyrazines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] Their unique electronic properties and ability to participate in a variety of chemical transformations make them valuable scaffolds in the design of novel therapeutic agents and functional materials.[2] The compound 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine serves as a key intermediate, combining a reactive bromopyrazine core with a substituted benzyl ether side chain. Understanding its fundamental physicochemical properties and stability profile is paramount for its effective handling, storage, and application in synthetic chemistry and drug discovery pipelines.[3]
This technical guide provides a comprehensive overview of the known properties of 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine, outlines detailed experimental protocols for its characterization, and discusses potential degradation pathways and stability testing workflows. The insights and methodologies presented are designed to equip researchers with the necessary knowledge to ensure the integrity and successful utilization of this and structurally related compounds.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, reactivity, and formulation characteristics. The known properties of 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine are summarized below.
Molecular Structure
Caption: Molecular structure of 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine.
Summary of Physicochemical Data
The following table summarizes the key computed and experimentally available physicochemical properties for 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁BrN₂O₂ | PubChem[4] |
| Molecular Weight | 295.13 g/mol | PubChem[4] |
| CAS Number | 1451186-71-2 | Sigma-Aldrich[5] |
| Physical Form | Solid | Sigma-Aldrich[5] |
| Purity | 97% | Sigma-Aldrich[5] |
| InChI Key | QNPMSFQAJLNLAH-UHFFFAOYSA-N | Sigma-Aldrich[5] |
| XLogP3-AA (Computed) | 2.6 | PubChem[4] |
| Topological Polar Surface Area | 44.2 Ų | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
Stability and Storage
The stability of a chemical intermediate is a critical parameter that affects its shelf-life, the reliability of experimental outcomes, and the safety of its handling. While specific degradation studies on 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine are not publicly available, an understanding of its potential degradation pathways can be inferred from the reactivity of its constituent functional groups.[3]
Recommended Storage Conditions
To ensure the long-term integrity of the compound, the following storage conditions are recommended based on supplier data and general principles for halogenated aromatic compounds.[3][5]
| Parameter | Recommendation | Rationale |
| Temperature | Controlled room temperature.[5] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store in a well-ventilated area under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidative degradation and reaction with atmospheric moisture. |
| Container | Keep container tightly closed.[3] | To prevent exposure to moisture and atmospheric contaminants. |
| Light Exposure | Protect from light.[3] | To prevent potential photodegradation, which can cleave carbon-halogen bonds. |
| Incompatibilities | Strong oxidizing agents.[3] | To avoid vigorous and potentially hazardous reactions. |
Potential Degradation Pathways
The structure of 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine contains several functionalities that could be susceptible to degradation under specific conditions.
-
Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions, yielding 2-bromo-5-hydroxypyrazine and 4-methoxybenzyl alcohol. The C-Br bond on the electron-deficient pyrazine ring may also undergo nucleophilic substitution (hydrolysis) in the presence of water, particularly at elevated temperatures, to form the corresponding hydroxypyrazine derivative.[3]
-
Oxidation: The pyrazine ring and the benzyl ether moiety can be susceptible to oxidation. The nitrogen atoms in the pyrazine ring can be oxidized to N-oxides.[6]
-
Photodegradation: Aromatic halides are often sensitive to UV light.[3] Irradiation can cause homolytic cleavage of the C-Br bond, leading to the formation of radical species that can initiate a cascade of secondary reactions, resulting in a complex mixture of degradation products.
Experimental Protocols for Characterization and Stability Assessment
A multi-faceted analytical approach is necessary for the comprehensive characterization and stability assessment of 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine.[7] The following protocols are based on established methods for related heterocyclic compounds.
Workflow for Stability Assessment
Caption: A general workflow for conducting a forced degradation and stability study.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically suitable for separating the main compound from potential impurities and degradation products.[7]
Methodology:
-
Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a mass spectrometry-compatible modifier that improves peak shape for nitrogen-containing heterocycles.[8]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).[8]
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Forced Degradation Study
Rationale: Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[3] This involves subjecting the compound to harsh conditions to accelerate its decomposition.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 70 °C for 7 days.
-
Photodegradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
For liquid samples, neutralize the acid and base solutions before dilution to the working concentration (~0.1 mg/mL) with the mobile phase.
-
For solid samples, dissolve in the mobile phase to the working concentration.
-
Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1, coupled with a mass spectrometer (LC-MS) to aid in the identification of degradants.[9]
-
Conclusion
While direct experimental data for 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine is scarce, a robust scientific understanding can be built upon the analysis of its close analog, 2-Bromo-5-((4-methoxybenzyl)oxy)pyrazine. This guide has provided a consolidated overview of its known physicochemical properties, recommended handling and storage procedures, and likely stability challenges. The detailed experimental protocols for purity assessment and forced degradation studies offer a practical framework for researchers to ensure the quality and integrity of their material. By applying these principles and methodologies, scientists and drug development professionals can confidently utilize this and similar halogenated pyrazine intermediates in their research and development endeavors.
References
-
PubChem. 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine. National Center for Biotechnology Information.
-
Sigma-Aldrich. 2-bromo-5-[(4-methoxyphenyl)methoxy]pyrazine. Merck KGaA.
-
Sigma-Aldrich. 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine. Merck KGaA.
-
CymitQuimica. Pyrazine, 2-bromo-5-nitro-. CymitQuimica.
-
SIELC Technologies. Pyrazine. SIELC Technologies.
-
Guidechem. 5-[5-bromo-2-(pyridin-4-ylmethoxy)phenyl]-N-phenyl-1,3,4-oxadiazol-2-amine. Guidechem.
-
Bori, I. D. et al. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.
-
BenchChem. A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
-
BenchChem. Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
-
Chen, L. et al. Simultaneous determination of seven insecticides in soft drinks and fruit juices using ultraperformance liquid chromatography tandem mass spectrometry with Product Ion Confirmation Scan mode. Analytical Methods.
-
Royal Society of Chemistry. Metal-free highly site-selective synthesis of substituted pyridines or pyrimidines through C–F bond activation. RSC Advances.
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320.
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
-
Semantic Scholar. Research Article Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Semantic Scholar.
-
Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. Google Patents.
-
MDPI. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI.
-
American Elements. 2-Bromo-4-methoxy-5-methylpyridine. American Elements.
-
PMC. Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440. National Center for Biotechnology Information.
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
-
BenchChem. Strategies to reduce byproduct formation in pyrazine reactions. BenchChem.
-
International Journal of Advanced Research in Science, Communication and Technology. Reviews of Synthesis and Characterization of Some Pyrazine Ring Containing Heterocycle's. IJARSCT.
-
ResearchGate. Pyrazines: Occurrence, formation and biodegradation | Request PDF. ResearchGate.
-
Sigma-Aldrich. 2-bromo-5-[(4-methoxyphenyl)methoxy]pyrazine | 1451186-71-2. Merck KGaA.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. 2-bromo-5-[(4-methoxyphenyl)methoxy]pyrazine | 1451186-71-2 [sigmaaldrich.com]
- 6. Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrazine | SIELC Technologies [sielc.com]
- 9. pubs.rsc.org [pubs.rsc.org]
